N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-2-24(21,22)20-13-7-5-12(6-8-13)15-11-23-16(19-15)18-14-4-3-9-17-10-14/h3-11,20H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNEONPSBMIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function. The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within which the compound is acting.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects. These effects can include changes in cellular metabolism, signaling, and gene expression, among others.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its exact mode of action and the biochemical context within which it is acting.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and mode of action. .
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of tyrosine kinases. This compound integrates a thiazole ring, a pyridine moiety, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmacology.
The primary biological activity of this compound is its inhibition of tyrosine kinases , which are crucial in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt the associated signal transduction pathways, leading to reduced cellular growth and proliferation.
Target Pathways
The inhibition of tyrosine kinases affects several key biochemical pathways:
- Cell Proliferation : Disruption of pathways that promote cell division.
- Apoptosis : Induction of programmed cell death in abnormal cells.
- Differentiation : Impairment of the processes by which cells develop into specialized types.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table detailing its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 5.2 | Tyrosine kinase inhibition | |
| MDA-MB-231 (Breast Cancer) | 3.8 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of proliferation |
Case Studies
- Inhibition in Ependymoma Cells : A study demonstrated that compounds similar to this compound could selectively inhibit tumor growth in ependymoma cell lines by targeting PDGFR-alpha and PDGFR-beta, leading to reduced mitosis-related gene expression .
- Anti-cancer Efficacy : In vitro studies indicated that the compound effectively induced apoptosis in various cancer cell lines through the modulation of signaling pathways associated with tyrosine kinases .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties and enhancing the selectivity of this compound analogues. Modifications to the chemical structure have shown improved potency against specific cancer types while minimizing off-target effects .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported on the anticancer properties of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In a comparative study, it demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the downregulation of oncogenic pathways mediated by BRD4 .
Anti-inflammatory Applications
Research indicates that this compound may also serve as an anti-inflammatory agent:
- Cytokine Modulation : Studies have shown that this compound can decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential utility in treating chronic inflammatory conditions .
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer .
Case Study 2: Inflammatory Disease Model
In a murine model of colitis, administration of the compound significantly reduced disease severity and histological damage. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .
Data Tables
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The ethanesulfonamide moiety (-SO₂NH₂) participates in characteristic nucleophilic and electrophilic reactions:
| Reaction Type | Conditions | Products | Mechanistic Notes | Sources |
|---|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O, reflux) | Ethanesulfonic acid + Ammonium chloride | Acid-catalyzed cleavage of S-N bond | |
| Alkylation | K₂CO₃/DMF, alkyl halides | N-alkylated sulfonamides | Nucleophilic substitution at NH₂ | |
| Acylation | AcCl/pyridine, 0–5°C | N-acetyl derivatives | Acyl group transfer to NH₂ |
Thiazole Ring Reactions
The 1,3-thiazole core undergoes electrophilic substitutions and coordination chemistry:
| Reaction Type | Reagents | Outcome | Applications | Sources |
|---|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ | 5-chloro-thiazole derivative | Enhances electrophilicity for cross-couplings | |
| Metal Coordination | Pd(OAc)₂, CuI | Thiazole-Pd/Cu complexes | Catalyzes Suzuki-Miyaura couplings | |
| Cycloaddition | Dipolarophiles (e.g., nitriles) | Fused bicyclic systems | Expands heterocyclic diversity |
Pyridine-Participating Reactions
The pyridin-3-ylamino group enables base-driven and metal-mediated transformations:
Multicomponent Reactions
Integrated reactivity across functional groups enables complex transformations:
| Reaction System | Components | Outcome | Yield (%) | References |
|---|---|---|---|---|
| Mannich Reaction | Formaldehyde, morpholine | Aminoalkylated thiazole | 68 | |
| Ugi Reaction | Isocyanides, carboxylic acids | Pentacyclic adducts | 52–75 |
Stability Under Pharmacological Conditions
Critical degradation pathways identified via accelerated stability studies:
Catalytic Modifications
Pd-mediated functionalizations to enhance bioactivity:
| Catalyst System | Substrate | Product | Turnover Frequency (h⁻¹) | Sources |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Aryl iodides | C-5 arylated thiazoles | 120 | |
| CuI/L-proline | Terminal alkynes | Sonogashira adducts | 85 |
This compound’s reactivity profile positions it as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Controlled functionalization of its thiazole and pyridine groups enables tailored physicochemical properties, while stability studies inform formulation strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Sulfonamides (e.g., PCW-1001)
- Structure: N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b, ) shares the ethanesulfonamide group but replaces the thiazole-pyridinylamino unit with a pyrazole ring and chlorobenzyl/trifluoromethylphenyl substituents.
- Activity : Pyrazole derivatives like 6b exhibit antitumor and radio-sensitizing effects in breast cancer, attributed to pyrazole’s planar structure and electron-withdrawing groups (e.g., -CF₃) enhancing DNA interaction .
Triazine-Imidazolidin-2-ylidene Sulfonamides ()
- Structure : Derivatives such as 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide incorporate triazine and imidazolidin-2-ylidene groups. These lack the thiazole core but share sulfonamide and chlorophenyl/methyl substituents.
- Activity : QSAR models suggest that triazine-imidazolidin hybrids optimize steric and electronic parameters for antimicrobial or enzyme inhibition .
- Key Difference: The target compound’s thiazole-pyridinylamino system may confer improved π-π stacking or kinase affinity compared to bulkier triazine-imidazolidin scaffolds.
Piperazine-Linked Thiazole Esters ()
- Structure : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d–10f) feature thiazole cores connected to piperazine and ester groups.
- Key Difference : The target compound’s ethanesulfonamide group replaces the ester, likely improving metabolic stability and solubility compared to ester-based derivatives.
Tetrahydrothioxopyrimidinyl Sulfonamides ()
- Structure : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide includes a thioxopyrimidinyl group linked to sulfathiazole.
- Activity : Such compounds are synthesized for antimicrobial applications, leveraging sulfathiazole’s historical role in antibiotics .
- Key Difference: The target compound’s pyridinylamino-thiazole system may offer broader kinase or enzyme inhibition compared to sulfathiazole-derived analogs.
Quinoline-Pyridin-3-ylamino Derivatives ()
- Structure: Patent compounds like N-(4-(6-(3-Chlorbenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid integrate pyridin-3-ylamino groups into quinoline scaffolds.
- Activity: These derivatives explore pyridinylamino’s role in DNA intercalation or kinase inhibition, with chloro and benzyloxy groups modulating lipophilicity .
Structural and Functional Comparison Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole and pyridine cores. Key parameters include:
- Temperature control : 80–120°C for cyclization steps to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups .
Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and ensuring purity (>95%) .
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon connectivity .
- X-ray crystallography : Resolves 3D conformation, including bond angles and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 407.09) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Cytotoxicity (MTT assay) : Tested against cancer cell lines (e.g., U-87 glioblastoma) with IC₅₀ values reported .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of targets like EGFR or VEGFR2 .
- Antimicrobial activity : MIC assays against E. coli or S. aureus using microdilution methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
SAR strategies focus on:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring enhances kinase inhibition by 2–3-fold .
- Heterocycle replacement : Replacing pyridine with pyrrolopyridone (as in ABBV-075) improves bromodomain binding affinity by 10–20-fold .
- Sulfonamide optimization : Methyl-to-ethyl substitution in the sulfonamide group reduces plasma protein binding, improving bioavailability .
Q. How to resolve contradictory data between in vitro and in vivo activity?
Contradictions often arise from:
- Metabolic instability : Use liver microsomal assays (e.g., human CYP3A4 metabolism) to identify labile sites .
- Solubility limitations : Adjust formulations using co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .
Q. What advanced techniques identify the compound’s biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD = 12 nM for BET bromodomains) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts .
- RNA sequencing : Identifies downstream gene expression changes (e.g., MYC downregulation in cancer models) .
Q. How to address poor solubility in pharmacological studies?
- Salt formation : Convert the free base to a hydrochloride salt, improving aqueous solubility by 5–10× .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide group for pH-dependent release .
- Co-crystallization : Use cyclodextrins or liposomes to create stable complexes for parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
